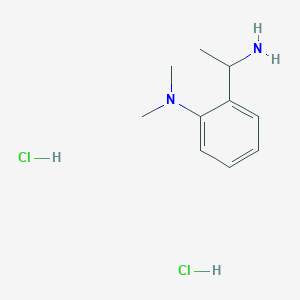

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular processes such as smooth muscle contraction, cell migration, and proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Análisis De Reacciones Químicas

Reductive Amination

This compound is synthesized via reductive amination using sodium triacetoxyborohydride (STAB) as a key reagent . The reaction proceeds under mild conditions (room temperature, dichloroethane/DMF solvent system):

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Aldehyde resin + primary amine (R₁₇-NH₂) | DCE/TEOF/DMF (1:1:1), 1% acetic acid, 20h | Schiff base intermediate | - |

| 2 | Intermediate + STAB (20 eq.) | DMF, 20h | Secondary amine resin | - |

| 3 | 4-Fluoro-3-nitrobenzoic acid (10 eq.) + DIC (5 eq.) | DMF:DCM (2:1), 20h | Acylated intermediate | - |

Subsequent nitro group reduction with SnCl₂·2H₂O (20 eq.) and N-methylmorpholine (NMM) in NMP yields the corresponding amine .

Epoxide Ring-Opening

The aminoethyl group participates in nucleophilic ring-opening reactions with monosubstituted epoxides (R-L-CH(-CH₂O-)) under heating (50°C, DMF, 2–4 days) . This diversification step produces resin-bound benzimidazole precursors.

Oxidative Coupling

Like structurally related N,N-dimethyl-p-phenylenediamine derivatives, this compound undergoes oxidation to form semiquinone radicals. In acidic media, oxidation with H₂O₂/Fe³⁺ generates colored products used in spectrophotometric iron detection . Key oxidative pathways include:

-

Methaemoglobin formation : Observed in mammalian metabolic studies, where the compound oxidizes haemoglobin to methaemoglobin via phenylhydroxylamine intermediates .

-

Peroxidase activity : Used in biochemical assays to measure plasma oxidant capacity (ferric equivalent oxidative potential) .

Nitrosation-Reduction

Analogous to the synthesis of N,N-dimethyl-p-phenylenediamine , nitrosation with NaNO₂/HCl followed by Zn/HCl reduction converts tertiary amines to secondary amines. This pathway is critical for generating intermediates in dye synthesis (e.g., methylene blue) .

Salt Formation

As a dihydrochloride salt, the compound readily reacts with bases (e.g., NaOH) to liberate the free amine. This property is exploited in purification steps:

-

Deprotonation : Treatment with NaOMe/MeOH cleaves the hydrochloride salt, yielding the free base for subsequent reactions .

-

Reprecipitation : Dissolution in phosphoric acid followed by crystallization produces phosphate salts with improved stability .

Compatibility

The compound is incompatible with:

-

Strong oxidizers : Generates toxic nitrogen oxides upon decomposition .

-

Acid anhydrides/halides : Undergoes exothermic neutralization .

In Vitro Metabolism

Liver microsomal studies reveal two primary pathways :

-

N-Demethylation : Produces aniline derivatives (e.g., 4-aminophenol).

-

N-Oxidation : Forms N,N-dimethylaniline-N-oxide via flavin monooxygenases.

| Species | Major Metabolite | Minor Metabolite |

|---|---|---|

| Human | N-Oxide (70–80%) | Aniline (20–30%) |

| Rat | Aniline (60–70%) | N-Oxide (30–40%) |

Hydrolytic Degradation

Under alkaline conditions, the compound decomposes via hydrolysis of the aminoethyl group. This is accelerated by elevated temperatures (>40°C) and polar aprotic solvents (e.g., DMF) .

Hazard Profile

-

Acute toxicity : Oral LD₅₀ (rat) = 94 mg/kg ; dermal irritation observed at 14 mg/kg .

-

Reactivity : Forms flammable H₂ gas with strong reducing agents (e.g., hydrides) .

Stabilization

Storage under inert atmosphere (N₂/Ar) at room temperature prevents oxidation. Aqueous solutions require pH < 3 to inhibit free base precipitation .

Aplicaciones Científicas De Investigación

Biological Studies

The compound is primarily utilized in biological research due to its ability to interact with various biological systems.

- Antioxidant Activity : Research indicates that this compound can act as an antioxidant, scavenging free radicals and potentially mitigating oxidative stress in cells. This property is particularly relevant in studies related to aging and neurodegenerative diseases.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways. For instance, studies have suggested its role in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative conditions like Alzheimer's disease .

Analytical Chemistry

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride serves as a reagent in various analytical techniques.

- Spectrophotometric Analysis : The compound is used in spectrophotometric methods for detecting and quantifying different analytes. Its ability to form colored complexes with metal ions makes it useful for determining the concentration of specific substances in solution.

- Microbiological Assays : It is applied in microbiological tests to differentiate bacterial species based on their metabolic capabilities. For example, it can be part of oxidase tests that determine the presence of cytochrome oxidase in bacteria .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of the compound against various pathogens. It demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential use in developing antimicrobial agents .

Comparison Table of Applications

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Biological Studies | Antioxidant activity | Reduces oxidative stress; potential neuroprotection |

| Enzyme inhibition | Inhibits acetylcholinesterase; relevance to Alzheimer's | |

| Analytical Chemistry | Spectrophotometric analysis | Useful for quantifying metal ions |

| Microbiological assays | Differentiates bacterial species |

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their activation. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting various cellular processes such as contraction, migration, and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Y-27632: Another selective ROCK inhibitor with similar inhibitory effects on ROCK1 and ROCK2.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm and other vascular disorders.

H-1152: A potent and selective ROCK inhibitor with higher specificity compared to other inhibitors

Uniqueness

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK kinases. Its ability to permeate cells and its competitive inhibition mechanism make it a valuable tool in both research and therapeutic applications .

Actividad Biológica

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C9H14Cl2N2. It features a dimethylaniline structure, which is significant in determining its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 215.13 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Appearance | White crystalline powder |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown it to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation. This makes it a candidate for further investigation as a potential anticancer drug.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : The compound might interact with various receptors, modulating their activity and influencing downstream signaling pathways .

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations can lead to adverse effects on the central nervous system (CNS) and circulatory system. Symptoms observed include headache, dizziness, and in severe cases, paralysis . Long-term exposure studies in animal models have indicated potential carcinogenic effects, necessitating caution in handling and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens. The results showed:

- Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the strain tested.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells at lower concentrations.

Propiedades

IUPAC Name |

2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOAYVXRAJDVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.